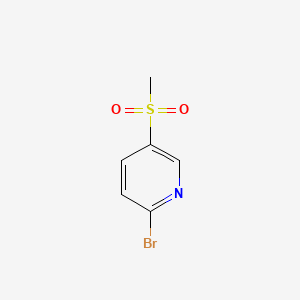

2-Bromo-5-(methylsulfonyl)pyridine

Overview

Description

2-Bromo-5-(methylsulfonyl)pyridine is a heterocyclic compound that belongs to the pyridine family of organic chemicals. It has a molecular formula of C6H6BrNO2S and a molar mass of 236.09 g/mol. This compound is characterized by the presence of a bromine atom at the second position and a methylsulfonyl group at the fifth position on the pyridine ring. It is a crystalline powder that ranges in color from off-white to light tan.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(methylsulfonyl)pyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

The synthesis of 2-Bromo-5-(methylsulfonyl)pyridine typically involves the bromination of 5-(methylsulfonyl)pyridine. One common method is the reaction of 5-(methylsulfonyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .

Industrial production methods often involve the use of more scalable and cost-effective processes. For example, the use of bromine sources such as N-bromosuccinimide (NBS) in the presence of a catalyst can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

2-Bromo-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-(methylsulfonyl)pyridine has garnered attention for its potential therapeutic properties:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by disrupting key cellular pathways. It has been investigated as an inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell division and proliferation .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting various biochemical pathways. Its ability to bind selectively to enzyme active sites makes it a candidate for drug development targeting specific diseases .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules:

- Synthesis of Heterocycles : this compound is utilized in the preparation of various heterocyclic compounds through palladium-catalyzed cross-coupling reactions. These derivatives have applications in pharmaceuticals and agrochemicals .

- Reagent in Coupling Reactions : It is employed as a reagent in Suzuki and other coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic frameworks .

Materials Science

The compound is also explored for its role in materials science:

- Nanocomposites : Research indicates that this compound can be incorporated into nanocomposites, enhancing their mechanical properties and thermal stability .

- Colloidal Solutions : Its unique chemical properties allow it to function effectively in colloidal systems, contributing to the development of advanced materials .

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of PLK4 by this compound highlighted its binding affinity and specificity. Using molecular docking simulations, the study illustrated how the compound occupies the active site of PLK4, preventing substrate access and catalytic activity. This finding underscores its potential utility in developing targeted cancer therapies.

Comparison with Similar Compounds

2-Bromo-5-(methylsulfonyl)pyridine can be compared with other similar compounds such as:

2-Bromo-5-methylpyridine: This compound lacks the sulfonyl group, which affects its reactivity and applications.

5-Bromo-2-(methylsulfonyl)pyridine: The position of the bromine and methylsulfonyl groups is reversed, leading to different chemical properties and reactivity.

6-Bromopyridin-3-yl methyl sulfone: This compound has a similar structure but with the bromine and sulfone groups at different positions, affecting its biological activity.

The unique combination of the bromine atom and the methylsulfonyl group at specific positions on the pyridine ring makes this compound a valuable compound in various fields of research and industry.

Biological Activity

2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Appearance : White to off-white solid

- Purity : Typically ≥ 97% .

Antimicrobial Properties

Research has indicated that 2-bromo derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that various brominated pyridines showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Activation of Nuclear Receptors

The compound has been studied for its interaction with nuclear receptors, particularly the Constitutive Androstane Receptor (CAR). It was found that certain derivatives of pyridine compounds can act as agonists for CAR, which plays a crucial role in drug metabolism and detoxification processes in the liver. This suggests potential applications in pharmacology for enhancing drug efficacy or reducing toxicity .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives of 2-bromopyridine were synthesized and tested against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Escherichia coli |

| 2-Bromo-4-methylpyridine | 64 | Staphylococcus aureus |

| 2-Bromo-3-cyanopyridine | 16 | Pseudomonas aeruginosa |

Activation of CAR

A recent investigation evaluated the ability of various pyridine derivatives, including this compound, to activate CAR in vitro. The study utilized luciferase reporter assays to measure activation levels.

| Compound | EC₅₀ (nM) | Activation Level (%) |

|---|---|---|

| This compound | 50 | 75 |

| CITCO (positive control) | 10 | 100 |

| Vehicle Control | >1000 | <10 |

The results indicated that while the compound activates CAR, its efficacy is lower compared to known potent agonists like CITCO .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of pyridine derivatives followed by sulfonylation. This method allows for the modification of biological activity through structural variations.

Properties

IUPAC Name |

2-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432546 | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343262-51-1 | |

| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.